2-(Cyclohexyloxy)benzoic acid CAS 55751-60-5 properties
2-(Cyclohexyloxy)benzoic acid CAS 55751-60-5 properties
An In-Depth Technical Guide to 2-(Cyclohexyloxy)benzoic Acid (CAS 55751-60-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Cyclohexyloxy)benzoic acid, a derivative of benzoic acid. Given the limited specific literature on this particular molecule, this document synthesizes available data with established chemical principles to offer insights for researchers, scientists, and professionals in drug development. The focus is on its chemical identity, a proposed synthesis pathway, and potential applications based on the broader class of benzoic acid derivatives.
Chemical Identity and Physicochemical Properties
2-(Cyclohexyloxy)benzoic acid is an organic compound featuring a benzoic acid core with a cyclohexyloxy group at the ortho-position. This structure imparts both aromatic and aliphatic characteristics, influencing its solubility, reactivity, and potential biological interactions.
Table 1: Physicochemical Properties of 2-(Cyclohexyloxy)benzoic acid
| Property | Value | Source |
| CAS Number | 55751-60-5 | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [2] |
| Molecular Weight | 220.27 g/mol | [1] |
| InChIKey | WKZMKIVYWDNOJL-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CCC(CC1)OC2=CC=CC=C2C(=O)O | [2] |
| Purity (Typical) | 95% | [1] |
| Predicted XlogP | 3.4 | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 148.6 Ų | [2] |
Note: Some properties are predicted and should be confirmed experimentally.
Proposed Synthesis Methodology: Williamson Ether Synthesis
While specific literature detailing the synthesis of 2-(Cyclohexyloxy)benzoic acid is scarce, a logical and well-established approach is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, salicylic acid (2-hydroxybenzoic acid) would be deprotonated to form a phenoxide, which then acts as a nucleophile to attack a cyclohexyl halide.
Causality Behind Experimental Choices:
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Choice of Reactants: Salicylic acid is an ideal starting material due to the ortho-positioned hydroxyl group. A cyclohexyl halide, such as cyclohexyl bromide, serves as the electrophile.
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Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is suitable to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the carboxylic acid moiety, which is less acidic.
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Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is preferred as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
Experimental Protocol (Hypothetical):
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.
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Addition of Alkyl Halide: To the stirring suspension, add cyclohexyl bromide (1.2 equivalents) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and DMF.
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Purification: Acidify the aqueous layer with dilute HCl to protonate the carboxylic acid, leading to the precipitation of the product. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(Cyclohexyloxy)benzoic acid.
Caption: Proposed Williamson Ether Synthesis Workflow.
Potential Applications and Biological Activity
The applications of 2-(Cyclohexyloxy)benzoic acid have not been extensively explored. However, based on the known activities of other benzoic acid derivatives, several potential areas of interest can be proposed for future research.
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Pharmaceuticals: Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[3][4] The introduction of a lipophilic cyclohexyl group could enhance membrane permeability and potentially modulate the biological activity of the parent benzoic acid structure. For instance, some benzoic acid derivatives have been investigated for their ability to modulate the proteostasis network, which is implicated in aging.[5]
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Corrosion Inhibition: Certain amine salts of benzoic acid, including those with cyclohexylamine, have been patented for their use as corrosion inhibitors in aqueous aerosol formulations.[6] This suggests that 2-(Cyclohexyloxy)benzoic acid or its salts could also possess properties suitable for protecting metallic surfaces.
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Organic Synthesis: As a carboxylic acid, this compound can serve as a versatile intermediate in the synthesis of more complex molecules, such as esters, amides, and other derivatives for various applications.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials.
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Toxicity Analogy: Other 2-alkoxybenzoic acids, such as 2-ethoxybenzoic acid, are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] A similar hazard profile should be assumed for 2-(Cyclohexyloxy)benzoic acid until specific data is available.
Conclusion
2-(Cyclohexyloxy)benzoic acid is a compound with a well-defined chemical structure but limited characterization in the scientific literature. The proposed synthesis via Williamson ether synthesis offers a viable route for its preparation. Based on the known properties of related benzoic acid derivatives, it holds potential for investigation in pharmaceutical and material science applications. Further research is warranted to experimentally determine its physicochemical properties, biological activities, and safety profile to fully unlock its potential.
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